molecular formula C20H26N2O3 B2586640 1-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol CAS No. 1251562-78-3

1-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol

Cat. No.: B2586640
CAS No.: 1251562-78-3
M. Wt: 342.439
InChI Key: VBXXCVCJIUCYRU-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol is a complex organic compound that features both methoxyphenyl and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol typically involves multi-step organic reactions. One common method involves the reaction of 3-methoxybenzaldehyde with 4-(4-methoxyphenyl)piperazine in the presence of a reducing agent to form the desired product. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Temperature: 60-80°C
  • Reducing agent: Sodium borohydride or lithium aluminum hydride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, temperature around 50-70°C.

    Reduction: Sodium borohydride in methanol, room temperature.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide, temperature around 40-60°C.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

1-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Hydroxy-3-methoxyphenyl)methanediol
  • 7-(4″-hydroxy-3″-methoxyphenyl)-1-phenyl-4E-heptene-3-one
  • 1-Hydroxy-3-(4-methoxyphenyl)-3-oxo-1-propanesulfonic acid

Uniqueness

1-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol is unique due to its specific combination of methoxyphenyl and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-24-18-8-6-17(7-9-18)22-12-10-21(11-13-22)15-20(23)16-4-3-5-19(14-16)25-2/h3-9,14,20,23H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXXCVCJIUCYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(C3=CC(=CC=C3)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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